N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide
Overview
Description
Novel specific Inhibitor of histone acetyltransferase
Novel specific Inhibitor of Rtt109 histone acetyltransferase activity
Mechanism of Action
Target of Action
CID-4785700 primarily targets Rab7 and the fungal histone acetyltransferase Rtt109 . Rab7 is a member of the Rab family of GTPases, which are involved in vesicular trafficking of molecules between cellular organelles. Rtt109 is a histone acetyltransferase that binds to Asf1 and Vps75 .
Mode of Action
As a pan-GTPase inhibitor, CID-4785700 inhibits the activity of Rab7, thereby affecting vesicular trafficking within cells . Additionally, it inhibits the fungal histone acetyltransferase Rtt109, which can affect gene expression by altering the acetylation state of histones .
Biochemical Pathways
The inhibition of Rab7 and Rtt109 by CID-4785700 affects multiple biochemical pathways. By inhibiting Rab7, it disrupts normal vesicular trafficking, which can have downstream effects on processes such as protein degradation and cell signaling . The inhibition of Rtt109 can affect gene expression, potentially leading to changes in cellular function .
Result of Action
The molecular and cellular effects of CID-4785700’s action depend on the specific cell type and the expression levels of its targets. By inhibiting Rab7 and Rtt109, it can affect vesicular trafficking and gene expression, respectively . These changes can have a variety of downstream effects, potentially leading to changes in cell function or viability .
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O3/c1-3-12-22(15-8-5-4-6-9-15)20(29)27(21(30)25-22)14-19(28)26(2)13-16-17(23)10-7-11-18(16)24/h4-11H,3,12-14H2,1-2H3,(H,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOOCPLGHJKLEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)N(C(=O)N1)CC(=O)N(C)CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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